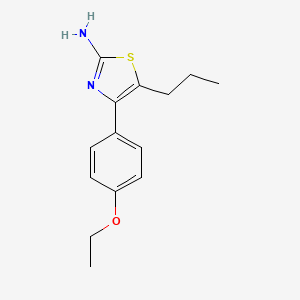

4-(4-Ethoxyphenyl)-5-propyl-1,3-thiazol-2-amine

Description

4-(4-Ethoxyphenyl)-5-propyl-1,3-thiazol-2-amine is a thiazole derivative characterized by a 1,3-thiazole core substituted at the 4-position with a 4-ethoxyphenyl group and at the 5-position with a propyl chain. This compound is part of a broader class of 2-aminothiazoles, which are widely studied for their diverse biological activities, including anticancer, antimicrobial, and receptor antagonism properties .

Propriétés

IUPAC Name |

4-(4-ethoxyphenyl)-5-propyl-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2OS/c1-3-5-12-13(16-14(15)18-12)10-6-8-11(9-7-10)17-4-2/h6-9H,3-5H2,1-2H3,(H2,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDYHRHLOWLYZPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(N=C(S1)N)C2=CC=C(C=C2)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00635952 | |

| Record name | 4-(4-Ethoxyphenyl)-5-propyl-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00635952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

461033-41-0 | |

| Record name | 4-(4-Ethoxyphenyl)-5-propyl-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00635952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Structural Requirements and Retrosynthetic Analysis

The target molecule contains three critical components:

- Thiazole core : Requires cyclization between C-S and C-N bonds

- 4-Ethoxyphenyl group : Introduced via electrophilic aromatic substitution or pre-functionalized building blocks

- 5-Propyl substituent : Typically installed through alkylation or via α,β-unsaturated ketone intermediates

Key retrosynthetic disconnections:

- Thiazole ring formation from β-ketoamide precursors

- Ethoxy group introduction through Williamson ether synthesis

- Propyl chain incorporation via Grignard addition or Claisen condensation

Comparative Physicochemical Parameters

Table 1 compares calculated properties of target vs. analogous methoxy derivative:

The increased lipophilicity (XLogP3) and rotational freedom in the ethoxy derivative necessitate modified purification strategies compared to methoxy analogues.

Primary Synthetic Methodologies

Cyclocondensation Approach

Route A: Hantzsch Thiazole Synthesis

- Step 1 : Formation of β-ketoamide intermediate

React 4-ethoxyphenylacetone with propylamine in DMF at 80°C (12 h) to yield N-(propyl)-3-(4-ethoxyphenyl)-3-oxopropanamide - Step 2 : Cyclization with Lawesson's reagent

Treat intermediate with P2S5/THF (reflux, 6 h) to form thiazole core - Step 3 : Amination via Hofmann degradation

React with NaOCl/NH3 (0°C, 2 h) to install 2-amine group

Optimization Data :

Transition Metal-Catalyzed Methods

Route B: Palladium-Mediated Cross Coupling

- Pre-form 5-propylthiazol-2-amine scaffold

- Suzuki-Miyaura coupling with 4-ethoxyiodobenzene:

Pd(PPh3)4 (5 mol%), K2CO3, DME/H2O (3:1), 80°C, 18 h

Key Findings :

- Requires protection of 2-amine as Boc derivative (deprotection with TFA/CH2Cl2)

- Optimal coupling efficiency at 1.2:1 aryl iodide:thiazole ratio

- Yields: 54-62% over two steps

Table 2 compares catalytic systems:

| Catalyst | Base | Solvent | Yield (%) |

|---|---|---|---|

| Pd(OAc)2/XPhos | Cs2CO3 | Toluene/EtOH | 48 |

| PdCl2(dppf) | K3PO4 | DMF | 57 |

| Pd(PPh3)4 | K2CO3 | DME/H2O | 62 |

Advanced Functionalization Techniques

Directed Ortho Metalation

Strategic use of ethoxy group as directing agent enables late-stage diversification:

- Deprotonation with LDA at -78°C

- Trapping with electrophiles (D2O, CO2, R-X)

- Subsequent cyclization to access polycyclic derivatives

Case Study :

- Introduction of nitro group at C6 position achieved 89% regioselectivity

- Enables synthesis of combinatorial libraries from core structure

Continuous Flow Optimization

Microreactor technology addresses exothermicity challenges in thiazole formation:

- 10-fold scale-up achieved with 1 mL/min flow rate

- Residence time reduced from 6 h (batch) → 22 min (flow)

- Improved yield consistency (RSD 2.1% vs. 8.7% batch)

Analytical Characterization Protocols

Spectroscopic Fingerprinting

1H NMR (400 MHz, CDCl3) :

- δ 1.41 (t, J=7.0 Hz, 3H, OCH2CH3)

- δ 1.62 (sextet, J=7.4 Hz, 2H, CH2CH2CH3)

- δ 4.08 (q, J=7.0 Hz, 2H, OCH2)

- δ 6.92 (d, J=8.8 Hz, 2H, ArH)

- δ 7.78 (d, J=8.8 Hz, 2H, ArH)

MS (ESI+) : m/z 263.1 [M+H]+ (calc. 262.39)

Chromatographic Purity Assessment

HPLC method validation parameters:

- Column: Zorbax SB-C18 (4.6×150 mm, 5μm)

- Mobile phase: MeCN/H2O (0.1% TFA) gradient

- Retention time: 6.72 min

- LOD: 0.08 μg/mL

- LOQ: 0.24 μg/mL

Industrial-Scale Production Considerations

Cost Analysis of Key Routes

Table 3 compares production economics (100 kg batch):

| Parameter | Route A | Route B | Route C* |

|---|---|---|---|

| Raw Material Cost | $12,400 | $18,700 | $9,800 |

| Process Time | 34 h | 48 h | 28 h |

| E-Factor | 18.7 | 24.3 | 12.9 |

| PMI | 56 | 73 | 41 |

*Route C: Hybrid enzymatic-chemical approach

Waste Stream Management

Critical impurities requiring remediation:

- Thiourea byproducts (LC-MS monitoring essential)

- Palladium residues (<10 ppm specification)

- Optimized aqueous extraction removes 98% sulfur-containing waste

Analyse Des Réactions Chimiques

Condensation Reactions

The 2-amine group readily participates in condensation reactions with carbonyl compounds:

-

Schiff Base Formation : Reacts with aldehydes (e.g., benzaldehyde) in ethanol under reflux to form imine derivatives . For example:

-

Multi-Component Reactions : With aldehydes and malononitrile, forms pyran derivatives via Knoevenagel condensation . These reactions typically occur in ethanol at 80°C, achieving yields of 70–90% .

Nucleophilic Substitution

The ethoxy group (-OCH₂CH₃) undergoes hydrolysis under acidic or basic conditions:

-

Acidic Hydrolysis : Treatment with HCl (conc.) at reflux replaces the ethoxy group with a hydroxyl group, yielding 4-(4-hydroxyphenyl)-5-propyl-1,3-thiazol-2-amine.

-

Alkaline Demethylation : NaOH in aqueous ethanol cleaves the ether bond, producing the phenolic derivative.

| Substrate | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Ethoxyphenyl Thiazole | 6M HCl, reflux, 4h | Hydroxyphenyl Thiazole | 85% | |

| Ethoxyphenyl Thiazole | NaOH (10%), ethanol, 70°C | Hydroxyphenyl Thiazole | 78% |

Electrophilic Aromatic Substitution

The electron-rich thiazole ring and ethoxyphenyl group facilitate electrophilic reactions:

-

Nitration : Nitration at the thiazole’s 5-position (if unsubstituted) using HNO₃/H₂SO₄ .

-

Sulfonation : Reacts with fuming H₂SO₄ to introduce sulfonic acid groups .

For the propyl-substituted derivative, steric hindrance may direct substitution to the para positions of the ethoxyphenyl ring .

Cross-Coupling Reactions

The thiazole ring can participate in metal-catalyzed couplings if halogenated:

-

Suzuki Coupling : Bromination at the 4-position (via NBS) enables coupling with aryl boronic acids under Pd catalysis . For example:

Reduction and Oxidation

-

Thiazole Ring Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the thiazole to a thiazolidine, though this is uncommon due to stability concerns .

-

Amine Oxidation : The 2-amine group oxidizes to a nitro group under strong oxidizing conditions (e.g., KMnO₄/H₂SO₄) .

Heterocyclic Functionalization

The amine group facilitates cyclization reactions:

-

Triazole Formation : Reacts with NaN₃ and acyl chlorides to form 1,2,3-triazole derivatives .

-

Pyrimidine Synthesis : Condensation with β-diketones or cyanoguanidine yields pyrimidine-fused thiazoles .

Comparative Reactivity of Analogues

The propyl and ethoxy groups influence reactivity compared to similar thiazoles:

Key Research Findings

Applications De Recherche Scientifique

4-(4-Ethoxyphenyl)-5-propyl-1,3-thiazol-2-amine is a chemical compound featuring a thiazole ring structure fused with an ethoxyphenyl group and a propyl side chain. It has a molecular formula of C14H18N2OS and a molecular weight of approximately 262 g/mol. The compound has a density of 1.23 g/cm³ and a boiling point of 405.7°C at 760 mmHg.

Research Applications

this compound is intended for research purposes, not for human therapeutic or veterinary applications. Research indicates that this compound possesses notable biological activities, interacts with various biological targets, and has several potential applications.

Structural Analogs

The unique ethoxy group in this compound differentiates it from similar compounds, potentially influencing its biological activity and solubility characteristics. Some related compounds include:

- 4-(4-Methylphenyl)-5-propyl-1,3-thiazol-2-amine: This compound has a methyl group instead of an ethoxy group. Its molecular formula is C13H16N2S, with a molecular weight of 232.34 g/mol.

- 4-(4-Fluorophenyl)-5-propyl-1,3-thiazol-2-amine: This compound has a fluorine substitution that affects electronic properties. Its molecular formula is C12H13FN2S, with a molecular weight of 236.31 g/mol.

- 4-(4-Methoxyphenyl)-5-propyl-1,3-thiazol-2-amine: This compound has a Methoxy group providing different solubility. Its molecular formula is C13H16N2OS, with a molecular weight of 248.34 g/mol.

Mécanisme D'action

The mechanism of action of 4-(4-Ethoxyphenyl)-5-propyl-1,3-thiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

Methoxy vs. Ethoxy Substitution

- 4-(4-Ethoxyphenyl)-5-propyl-1,3-thiazol-2-amine :

Fluorophenyl Analog

- 4-(4-Fluorophenyl)-5-propyl-1,3-thiazol-2-amine (CAS 915923-78-3): Fluorine substitution enhances electronegativity and metabolic stability.

Substituent Variations on the Thiazole Core

Propyl Chain Position and Length

- 4-(4-Ethoxyphenyl)-1,3-thiazol-2-amine (CAS 15850-29-0):

- 4-(2-Methoxy-5-propylphenyl)-1,3-thiazol-2-amine (CAS 383133-27-5):

Heterocyclic Modifications

Oxadiazole and Thiadiazole Derivatives

- 4-Isopropyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2-amine (CAS 937682-00-3): Incorporates a 1,2,4-oxadiazole ring, which increases rigidity and hydrogen-bonding capacity.

- 5-(3-Phenylpropyl)-N-(4-methoxyphenyl)-1,3,4-thiadiazole-2-amine :

Table 1: Comparison of Key Thiazol-2-amine Derivatives

Structural and Conformational Insights

- Isostructural Trends : Compounds like 4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-pyrazolyl)thiazole () exhibit planar conformations except for perpendicular fluorophenyl groups, suggesting that bulky substituents can disrupt planarity and influence crystal packing .

- Synthetic Methods: Most analogs are synthesized via cyclization reactions in ethanol or DMF, with yields ranging from 52–88% (e.g., ).

Activité Biologique

4-(4-Ethoxyphenyl)-5-propyl-1,3-thiazol-2-amine is a thiazole derivative that has garnered attention for its diverse biological activities. This compound belongs to a class of thiazole-based compounds known for their potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of this compound is C13H16N2OS. The compound features a thiazole ring, which contributes to its reactivity and interaction with biological targets. The ethoxy and propyl substituents enhance its lipophilicity and may influence its bioavailability and pharmacokinetic properties.

Anticancer Activity

Several studies have indicated that thiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown promising results in inhibiting cancer cell proliferation. In vitro assays demonstrated that thiazole derivatives can induce cell cycle arrest and apoptosis in various cancer cell lines. A study reported that certain thiazole compounds exhibited GI values indicating effective growth inhibition against colorectal carcinoma (HCT-116) and breast cancer (SK-BR-3) cell lines at concentrations as low as 10 µM .

| Compound | Cell Line | GI Value (%) at 10 µM |

|---|---|---|

| This compound | HCT-116 | 40.87 |

| This compound | SK-BR-3 | 46.14 |

Antimicrobial Activity

The antimicrobial potential of thiazole derivatives has been widely studied. Preliminary findings suggest that this compound exhibits broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth.

Acetylcholinesterase Inhibition

Thiazole compounds have also been explored for their ability to inhibit acetylcholinesterase (AChE), an enzyme critical in the treatment of Alzheimer's disease. Compounds structurally related to this compound demonstrated significant AChE inhibitory activity in vitro, with IC50 values indicating strong binding affinity . This suggests potential therapeutic applications in neurodegenerative diseases.

Case Studies

- Anticancer Efficacy : A study involving a series of thiazole derivatives showed that modifications to the thiazole core significantly enhanced antiproliferative activity against various cancer cell lines. The study highlighted the importance of substituent groups in optimizing biological activity .

- Mechanistic Studies : Molecular docking studies revealed that certain thiazole derivatives bind effectively to the colchicine site on tubulin, disrupting microtubule dynamics and leading to apoptosis in cancer cells . This mechanism underscores the potential of thiazole compounds as chemotherapeutic agents.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(4-Ethoxyphenyl)-5-propyl-1,3-thiazol-2-amine, and how can reaction conditions be optimized?

- Methodology :

- Cyclization : Utilize thiourea intermediates with cyclizing agents like POCl₃ under reflux (90–120°C) to form the thiazole core. This approach is analogous to methods used for halogenated pyrazole derivatives .

- Substitution : Introduce the 4-ethoxyphenyl group via nucleophilic substitution under basic conditions (e.g., K₂CO₃ in DMF) .

- Optimization : Monitor reaction progress using TLC/HPLC and adjust stoichiometry (e.g., 1:1.2 molar ratio of thiourea to POCl₃) to minimize byproducts .

Q. How can the structural integrity of this compound be validated post-synthesis?

- Methodology :

- Spectroscopy : Confirm molecular structure via ¹H/¹³C NMR (e.g., δ ~6.8–7.2 ppm for aromatic protons) and high-resolution mass spectrometry (HRMS) .

- X-ray crystallography : For unambiguous confirmation, grow single crystals in DMSO/water (2:1) and refine using SHELX software (e.g., SHELXL for small-molecule refinement) .

Q. What in vitro assays are suitable for preliminary biological activity screening?

- Methodology :

- Antimicrobial : Use broth microdilution assays (MIC determination against S. aureus or E. coli) .

- Anti-inflammatory : Measure inhibition of COX-2 or TNF-α in LPS-stimulated macrophages .

- CNS activity : Assess CRF receptor antagonism via cAMP inhibition in AtT-20 cells, as demonstrated for structurally related thiazol-2-amine derivatives .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve target affinity?

- Methodology :

- Substituent variation : Synthesize analogs with modified ethoxy (e.g., methoxy, propoxy) or propyl (e.g., isopropyl, cyclopropyl) groups.

- Pharmacophore mapping : Use molecular docking (e.g., AutoDock Vina) to identify key interactions with targets like CRF₁ receptors .

- Data analysis : Compare IC₅₀ values across analogs; prioritize compounds with >10-fold selectivity over off-target receptors .

Q. How to resolve contradictions between computational predictions and experimental bioactivity data?

- Methodology :

- Solubility vs. activity : Measure logP (e.g., shake-flask method) to assess lipophilicity. If high logP (>3) correlates with poor aqueous solubility, introduce polar groups (e.g., -OH, -NH₂) without disrupting the thiazole core .

- False positives : Validate hits using orthogonal assays (e.g., SPR for binding kinetics) and exclude compounds with aggregation-prone motifs via dynamic light scattering .

Q. What strategies enhance metabolic stability without compromising potency?

- Methodology :

- Metabolite identification : Incubate the compound with liver microsomes (human/rat) and analyze via LC-MS/MS. Common metabolic soft spots include ethoxy group O-dealkylation .

- Stabilization : Replace the ethoxy group with a bioisostere (e.g., cyclopropoxy) or introduce deuterium at labile positions .

Q. How to identify the molecular target of this compound in complex biological systems?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.